1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a propan-2-yloxy group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-aminopyrazole and propan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Synthetic Route: The propan-2-ol is first converted to its corresponding alkoxide, which then reacts with 3-aminopyrazole to form the desired product. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are usually conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated or aminated derivatives.
Scientific Research Applications
1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but generally involves the formation of stable complexes that alter the function of the target molecule.
Comparison with Similar Compounds
1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-[(Methoxy)methyl]-1H-pyrazol-3-amine: This compound has a methoxy group instead of a propan-2-yloxy group, resulting in different chemical and physical properties.
1-[(Ethoxy)methyl]-1H-pyrazol-3-amine: The presence of an ethoxy group imparts unique reactivity and applications compared to the propan-2-yloxy derivative.
1-[(Butan-2-yloxy)methyl]-1H-pyrazol-3-amine: The butan-2-yloxy group provides different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(propan-2-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O/c1-6(2)11-5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3,(H2,8,9) |
InChI Key |
BOONYXQKLQIVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C=CC(=N1)N |
Origin of Product |
United States |
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